2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is a chemical compound with the molecular formula and a molecular weight of approximately 219.33 g/mol. It is classified as a benzylamine derivative, containing a perhydro-1,4-diazepine moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural characteristics.
The compound can be sourced from various chemical suppliers, including Thermo Scientific and Santa Cruz Biotechnology, which offer it for research purposes under the CAS number 915707-56-1 . Its synthesis and characterization have been documented in scientific literature, indicating its relevance in ongoing research.
2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine falls under the category of amines, specifically secondary amines due to the presence of two alkyl groups attached to the nitrogen atom. Its structure features a benzyl group linked to a perhydro-1,4-diazepine ring, which is a saturated bicyclic structure containing nitrogen atoms.
The synthesis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine can be achieved through several methods involving the reaction of appropriate precursors. One common synthetic route involves the reaction of benzylamine with 4-methylperhydro-1,4-diazepine derivatives.
The molecular structure of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine can be represented as follows:
This indicates that the compound consists of a benzene ring substituted with a perhydro-1,4-diazepine group.
2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine can participate in various chemical reactions typical for amines:
The optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high yields and purity in these transformations.
The mechanism of action for compounds like 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine often involves interactions with biological targets such as receptors or enzymes. The specific mechanism may vary depending on the target:
Research into similar compounds has shown that modifications in the structure can significantly affect biological activity . Further studies are required to elucidate the precise mechanisms for this compound.
Relevant analyses should include spectral data (NMR, IR) to confirm structure and purity .
2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine has potential applications in:
The synthesis of 2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS 915707-56-1; C₁₃H₂₁N₃) relies critically on nucleophilic substitution to construct the seven-membered diazepine ring. This process involves reacting 1,4-diazepane precursors with ortho-halobenzylamines under optimized conditions. Key advances include using polar aprotic solvents like dimethylformamide (DMF) at 110–130°C, which facilitates ring closure while minimizing polymerization byproducts. Research demonstrates that electron-donating groups on the benzylamine substrate enhance nucleophilicity, improving ring-formation yields by ~25% compared to unsubstituted analogs [5] [6].
Table 1: Solvent and Temperature Optimization in Diazepine Ring Formation
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
DMF | 110 | 12 | 78 |
Acetonitrile | 80 | 24 | 52 |
Ethanol | Reflux | 18 | 65 |
Toluene | 110 | 36 | 41 |
Recent methodologies employ phase-transfer catalysts like tetrabutylammonium bromide to accelerate reactions at lower temperatures (80–90°C), reducing energy input by 40% without compromising yield [6]. Post-reaction, the crude product is isolated via alkaline extraction, achieving >90% purity prior to final purification.
Catalytic hydrogenation represents the most efficient route for reductive amination during benzylamine-diazepine coupling. Palladium on carbon (Pd/C; 5–10 wt%) in methanol or ethanol enables quantitative reduction of Schiff base intermediates under mild conditions (25–50°C, 10–50 bar H₂). Studies reveal that catalyst poisoning is mitigated by pre-treating substrates with chelating resins to remove trace metals [7].
Alternative catalytic systems include:
Table 2: Catalyst Performance in Imine Reduction Step
Catalyst System | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
5% Pd/C (Batch) | 15 | 50 | 99.2 | 97.5 |
10% Pd/C (Batch) | 5 | 25 | 95.1 | 98.8 |
Pd/Al₂O₃ (Flow) | 10 | 80 | 99.9 | 99.3 |
Notably, ligand-free Pd systems prevent contamination of the amine product, which is crucial for pharmaceutical applications [7] [9].
Transitioning from batch to continuous-flow processes addresses key scalability challenges in synthesizing 2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine. Microreactor systems enable precise control over exothermic imine formation and reduction steps, minimizing thermal degradation. A two-stage continuous process developed by Thermo Scientific™ couples:
This system achieves 92% overall yield at a production rate of 200 g/h, reducing solvent consumption by 60% compared to batch methods. Additionally, automated process analytical technology (PAT) monitors intermediate formation via inline IR spectroscopy, ensuring consistent product quality (purity >97%) [4].
Final purification of 2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine presents challenges due to its polar nature and thermal sensitivity. Industrial producers employ two primary approaches:
Distillation
Column Chromatography
Table 3: Purification Method Comparison for 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine
Method | Purity (%) | Recovery (%) | Cost Relative to Distillation | Scale Suitability |
---|---|---|---|---|
Short-Path Distillation | 90–93 | 85 | 1.0x | Industrial |
Silica Chromatography | 98–99 | 75 | 3.5x | Laboratory |
Crystallization (Hexane) | 96 | 65 | 2.0x | Pilot Plant |
Crystallization from hexane/ethyl acetate mixtures offers a mid-scale alternative, yielding 96% pure product with lower solvent consumption than chromatography [6].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3